molecular formula C18H26Cl2Ti B1513551 2-butylcyclopenta-1,3-diene;titanium(4+);dichloride CAS No. 73364-20-2

2-butylcyclopenta-1,3-diene;titanium(4+);dichloride

Cat. No.: B1513551
CAS No.: 73364-20-2
M. Wt: 361.2 g/mol
InChI Key: NOZZARJVGMSTTA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-butylcyclopenta-1,3-diene;titanium(4+)dichloride typically involves a two-step process:

Chemical Reactions Analysis

2-butylcyclopenta-1,3-diene;titanium(4+);dichloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium oxides.

    Reduction: It can also undergo reduction reactions, often resulting in the formation of lower oxidation state titanium compounds.

    Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions .

Scientific Research Applications

2-butylcyclopenta-1,3-diene;titanium(4+);dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butylcyclopenta-1,3-diene;titanium(4+);dichloride involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various catalytic processes, including polymerization and organic transformations. The molecular targets and pathways involved are primarily related to its interaction with organic molecules and the subsequent activation of these molecules for further reactions .

Comparison with Similar Compounds

2-butylcyclopenta-1,3-diene;titanium(4+);dichloride can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the butyl substitution.

Properties

IUPAC Name

2-butylcyclopenta-1,3-diene;titanium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13.2ClH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZZARJVGMSTTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703617
Record name Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73364-20-2
Record name Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride
Reactant of Route 2
Reactant of Route 2
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride
Reactant of Route 3
Reactant of Route 3
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride
Reactant of Route 4
Reactant of Route 4
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride
Reactant of Route 5
Reactant of Route 5
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride
Reactant of Route 6
Reactant of Route 6
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.